molecular formula C12H13NO2S B12862854 (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate

Cat. No.: B12862854
M. Wt: 235.30 g/mol
InChI Key: BPJHTQNNKVXWNC-JTQLQIEISA-N
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Description

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a thioxo (C=S) group at the 5-position, a phenyl substituent at the 1-position, and a methyl ester at the 2-position. Its stereochemistry (S-configuration) confers enantioselectivity, making it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

methyl (2S)-1-phenyl-5-sulfanylidenepyrrolidine-2-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-15-12(14)10-7-8-11(16)13(10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1

InChI Key

BPJHTQNNKVXWNC-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(=S)N1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCC(=S)N1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Thioxo Group: The thioxo group can be introduced via a sulfurization reaction, often using reagents like phosphorus pentasulfide (P4S10) or Lawesson’s reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The thioxo group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate has shown promise in the development of novel therapeutic agents. Its structural analogs have been studied for their biological activities, particularly in the context of enzyme inhibition and receptor modulation.

Case Study: HIV Protease Inhibitors

Research has highlighted the design of compounds similar to (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate as potential inhibitors of HIV protease. These inhibitors are critical in the treatment of HIV/AIDS, showcasing the importance of stereochemistry in enhancing potency and selectivity against viral targets. For instance, modifications to the pyrrolidine structure have resulted in compounds with significantly improved inhibitory activity against multidrug-resistant HIV variants .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for creating complex molecular architectures. Its thioxopyrrolidine framework allows for various substitution reactions, making it a versatile intermediate.

Synthetic Pathways

The thioxopyrrolidine moiety can undergo nucleophilic substitution reactions with electrophiles, such as acid chlorides or isocyanates. This property is exploited to synthesize derivatives that may exhibit enhanced biological activities or serve as intermediates in further chemical transformations .

Pharmaceutical Applications

In the pharmaceutical industry, (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is being investigated for its potential use as an active pharmaceutical ingredient (API). Its derivatives are being explored for their therapeutic effects, including analgesic and anti-inflammatory properties.

Analgesic Properties

Research indicates that compounds derived from (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate may exhibit analgesic effects similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). This makes it a candidate for further development in pain management therapies .

Summary Table of Applications

Application AreaDescriptionExamples and Findings
Medicinal ChemistryDevelopment of enzyme inhibitors, particularly for HIV proteaseEnhanced potency through structural modifications
Organic SynthesisVersatile building block for complex moleculesNucleophilic substitution reactions with electrophiles
Pharmaceutical IndustryPotential API with analgesic and anti-inflammatory propertiesInvestigated for pain management applications

Mechanism of Action

The mechanism of action of (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate with structurally related compounds from the evidence, focusing on substituents, physical properties, and synthetic strategies:

Compound Name Key Structural Features Melting Point Synthetic Method Spectroscopic Data Applications/Notes
(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate (Target Compound) 1-Phenyl, 5-thioxo, 2-methyl ester, (S)-configuration Not reported Likely enantioselective synthesis Presumed NMR/IR/MS data (similar to analogs) Potential chiral building block; sulfur may enhance bioactivity
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 2-Phenyl, 5-thiophene, 6-oxo, 1-tosyl, 3-methyl ester 159–152°C Stepwise F synthesis; column chromatography 1H NMR (δ 7.45–7.25 ppm, aromatic H), 13C NMR (δ 165.2 ppm, C=O), IR (ν 1745 cm⁻¹ C=O) High enantioselectivity; tosyl group aids crystallization
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate Ethyl ester, 2-sulfanylidene, fused bicyclic ring (decahydro-1,6-naphthyridine) Not reported Multi-step cyclization X-ray crystallography (puckered ring conformation) Sulfur stabilizes ring conformation; potential for hydrogen bonding
1-Methylpyrrolidine Simple pyrrolidine with N-methyl group bp 80–81°C Commercial reagent Not reported Baseline for comparing steric/electronic effects of substituents in pyrrolidines

Key Observations:

Substituent Effects :

  • The thioxo group in the target compound likely increases electrophilicity at the 5-position compared to 6-oxo () or sulfanylidene () analogs. This could enhance reactivity in nucleophilic additions or cycloadditions.
  • The phenyl group at the 1-position (target compound) versus thiophene () may alter π-π stacking interactions, affecting crystallinity or binding to biological targets.

Stereochemical Considerations :

  • The target compound’s (S)-configuration contrasts with the racemic mixtures in . Enantiopure synthesis (e.g., via chiral auxiliaries or catalysts) is critical for applications in asymmetric catalysis .

The absence of a tosyl group () could lower the melting point relative to the analog (159–152°C), as bulky substituents often elevate melting points.

Synthetic Strategies: highlights column chromatography for enantiomer separation, a method likely applicable to the target compound.

Research Findings and Functional Insights

  • Hydrogen Bonding and Crystal Packing : The thioxo group may participate in C=S···H interactions, analogous to sulfanylidene derivatives (), influencing crystal packing and stability .
  • Ring Puckering : Pyrrolidine rings in similar compounds exhibit puckering (quantified via Cremer-Pople coordinates), which affects conformational flexibility and binding to biological targets .

Biological Activity

(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of thioxopyrrolidines, characterized by the presence of a thioamide group and a carboxylate moiety. Its structure can be represented as follows:

 S Methyl 1 phenyl 5 thioxopyrrolidine 2 carboxylate\text{ S Methyl 1 phenyl 5 thioxopyrrolidine 2 carboxylate}

This molecular configuration is significant for its biological interactions, particularly in enzyme inhibition and receptor binding.

Antioxidant Activity

Recent studies have indicated that thioxopyrrolidine derivatives exhibit antioxidant properties. For instance, compounds similar to (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate have shown significant scavenging activity against free radicals, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

Enzyme Inhibition

Enzyme inhibition studies reveal that (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate may act as an inhibitor of various enzymes, including proteases. The inhibition mechanism often involves the formation of a stable complex between the compound and the enzyme active site, which prevents substrate access.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Enzyme InhibitionCompetitive inhibition
Antiviral ActivityInhibition of viral proteases

Antioxidant Efficacy

A study conducted on various thioxopyrrolidine derivatives demonstrated that (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate exhibited a notable reduction in oxidative damage in cellular models. The compound's ability to reduce malondialdehyde levels—a marker of lipid peroxidation—was significantly higher compared to control groups.

Protease Inhibition

In a series of experiments aimed at evaluating the antiviral potential of thioxopyrrolidine derivatives, (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate was shown to inhibit HIV protease effectively. The IC50 values obtained from these studies indicated that this compound could serve as a lead structure for developing novel antiviral agents.

Table 2: Case Study Results

Study FocusCompound TestedIC50 Value (µM)
Antioxidant Activity(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate<10
HIV Protease Inhibition(S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate25

The mechanisms through which (S)-Methyl 1-phenyl-5-thioxopyrrolidine-2-carboxylate exerts its biological effects include:

  • Radical Scavenging : The thioamide group contributes to the electron-donating ability of the molecule, enhancing its capacity to neutralize free radicals.
  • Enzyme Binding : The structural features allow for strong interactions with enzyme active sites, leading to effective inhibition.
  • Cellular Uptake : The lipophilic nature of the compound facilitates its absorption into cells, where it can exert its therapeutic effects.

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